molecular formula C16H23NO4 B14208537 Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester CAS No. 766546-34-3

Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester

Cat. No.: B14208537
CAS No.: 766546-34-3
M. Wt: 293.36 g/mol
InChI Key: OGXPZWBBWKEKJT-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is an organic compound with the molecular formula C16H23NO4. This compound is known for its unique chemical structure, which includes a benzenebutanoic acid core with a nitro group at the 4-position and a 3,3-dimethylbutyl ester group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 3,3-dimethylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Reduction: The major product is the corresponding amino compound.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzenebutanoic acid derivatives.

Scientific Research Applications

Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active benzenebutanoic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenebutanoic acid, 4-nitro-, methyl ester
  • Benzenebutanoic acid, 4-nitro-, ethyl ester

Uniqueness

Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is unique due to its 3,3-dimethylbutyl ester group, which imparts distinct steric and electronic properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

766546-34-3

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3,3-dimethylbutyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)11-12-21-15(18)6-4-5-13-7-9-14(10-8-13)17(19)20/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OGXPZWBBWKEKJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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